molecular formula C13H9FO3 B6396320 3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95% CAS No. 1261927-37-0

3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6396320
CAS RN: 1261927-37-0
M. Wt: 232.21 g/mol
InChI Key: UKTZBRDFJPMZJV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-hydroxyphenyl)benzoic acid (3-F4HB) is a fluorinated derivative of the natural phenolic acid benzoic acid. It is a white crystalline powder with a melting point of 157-160 °C and a molecular weight of 236.16 g/mol. 3-F4HB has been studied for its potential applications in a variety of scientific research fields, including drug development, biochemistry, and pharmacology. Its unique structure and properties make it an interesting research compound for a variety of experiments.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95% is not well understood. However, it has been suggested that the compound may act as an inhibitor of enzymes by binding to their active sites and preventing their activity. Additionally, it has been suggested that the compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase. Additionally, it has been shown to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been found to have anti-inflammatory activity, reducing the production of pro-inflammatory cytokines and reducing inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95% in laboratory experiments include its high purity, its low cost, and its easy availability. Additionally, its unique structure and properties make it an interesting research compound for a variety of experiments. The limitations of using 3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95% in laboratory experiments include its relatively low solubility in water, its instability in the presence of light and heat, and its potential to react with other compounds.

Future Directions

There are a number of potential future directions for research into 3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95%. These include further research into its potential applications in drug development, biochemistry, and pharmacology, as well as its potential as a fluorescent probe for the detection of various biomolecules. Additionally, further research into its mechanism of action and its biochemical and physiological effects is warranted. Additionally, further research into its potential applications in the fields of cancer and Alzheimer’s disease is also warranted. Finally, further research into its potential as an antioxidant and anti-inflammatory agent is also warranted.

Synthesis Methods

3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95% can be synthesized by a number of methods, including the reaction of 3-fluoro-4-hydroxybenzoic acid with anhydrous hydrogen fluoride, the reaction of 3-fluoro-4-hydroxybenzoic acid with hydrochloric acid, and the reaction of 3-fluoro-4-hydroxybenzoic acid with anhydrous sodium fluoride. The most commonly used method is the reaction of 3-fluoro-4-hydroxybenzoic acid with hydrochloric acid, which involves the reaction of the acid with hydrochloric acid in the presence of a catalyst such as p-toluenesulfonic acid. This method produces a high yield of 3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95% and is relatively simple to perform.

Scientific Research Applications

3-Fluoro-4-(3-hydroxyphenyl)benzoic acid, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate for the synthesis of various organic compounds, as well as a building block for the synthesis of novel drugs. It has also been studied for its potential as a fluorescent probe for the detection of various biomolecules. Additionally, it has been studied for its potential applications in the field of biochemistry, as it has been shown to inhibit the activity of a number of enzymes.

properties

IUPAC Name

3-fluoro-4-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTZBRDFJPMZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688698
Record name 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-37-0
Record name 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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